4-Butoxy-benzoic acid biphenyl-4-YL ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-benzoic acid biphenyl-4-YL ester is an organic compound with the molecular formula C23H22O3 and a molecular weight of 346.43 g/mol . This compound is known for its unique structural properties, which include a biphenyl group and a butoxy-benzoic acid ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-benzoic acid biphenyl-4-YL ester typically involves the esterification of 4-butoxy-benzoic acid with biphenyl-4-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-benzoic acid biphenyl-4-YL ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-benzoic acid biphenyl-4-YL ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-Butoxy-benzoic acid biphenyl-4-YL ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The biphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-benzoic acid biphenyl-4-YL ester
- Benzoic acid biphenyl-4-YL ester
- 3,5-Di-tert-butyl-benzoic acid biphenyl-4-YL ester
- Benzoic acid 4-hydroxy-phenyl ester
- 4-Styryl-benzoic acid biphenyl-3-YL ester
- 4-Bromo-benzoic acid biphenyl-4-YL ester
- Benzoic acid 4-benzyl-phenyl ester
- Benzoic acid 4-iodo-phenyl ester
- 4-Bromomethyl-benzoic acid phenyl ester
- 4-Methoxy-benzoic acid quinolin-8-YL ester
Uniqueness
4-Butoxy-benzoic acid biphenyl-4-YL ester is unique due to its butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature influences its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
55673-03-5 |
---|---|
Molekularformel |
C23H22O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C23H22O3/c1-2-3-17-25-21-13-11-20(12-14-21)23(24)26-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3 |
InChI-Schlüssel |
VJSYOVZRKMTCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.